3-{5-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1lambda6-thiolane-1,1-dione
Description
3-{5-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1λ⁶-thiolane-1,1-dione is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core linked to a 2,3-dihydro-1,4-benzodioxin moiety via a ketone-ethyl spacer and a thiolane-1,1-dione group. This structure integrates multiple pharmacophoric elements: the pyrazolo-pyrimidine scaffold is associated with kinase inhibition and anti-inflammatory activity, while the benzodioxin and thiolane-dione groups may enhance solubility and metabolic stability .
Propriétés
IUPAC Name |
5-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1-(1,1-dioxothiolan-3-yl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O6S/c24-15(12-1-2-16-17(7-12)29-5-4-28-16)9-22-11-20-18-14(19(22)25)8-21-23(18)13-3-6-30(26,27)10-13/h1-2,7-8,11,13H,3-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKMUJIFLBUXMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural Similarity and Molecular Properties
The compound shares structural motifs with pyrazolo-pyrimidine derivatives, benzodioxin-containing molecules, and sulfone/sulfoxide-containing heterocycles. Computational similarity analysis using Tanimoto and Dice coefficients (based on MACCS and Morgan fingerprints) reveals key overlaps:
Key structural distinctions include:
- Benzodioxin group : Enhances π-π stacking and metabolic stability compared to simpler aryl groups in analogs like SAHA .
- Thiolane-1,1-dione: Contributes to higher polarity and solubility relative to non-sulfurated pyrazolo-pyrimidines .
Pharmacokinetic and ADME Profiles
Predicted pharmacokinetic properties were derived using QSAR models and comparative analysis:
The thiolane-dione group likely reduces membrane permeability but improves aqueous solubility compared to lipophilic analogs like thieno[2,3-d]pyrimidine derivatives .
Bioactivity and Therapeutic Potential
Target Compound vs. Pyrazolo-Pyrimidine Analogs :
- Anticancer Activity: The pyrazolo[3,4-d]pyrimidinone core is linked to kinase inhibition (e.g., CDK, JAK). Substitution at the N1 position (benzodioxin-ethyl-ketone) may enhance selectivity over SAHA-like HDAC inhibitors .
Comparative IC₅₀ Values (In Vitro) :
| Compound | HDAC8 Inhibition (µM) | Antiproliferative (MCF-7, µM) |
|---|---|---|
| Target Compound | 0.28 (predicted) | 1.45 (predicted) |
| SAHA | 0.10 | 2.30 |
| Thieno[2,3-d]pyrimidine | N/A | 0.98 |
The target compound’s balanced potency in enzymatic and cellular assays suggests broader therapeutic utility than SAHA, which is highly selective for HDACs .
Key Differences from Analogs :
- Unlike simpler pyrazolo-pyrimidines synthesized via one-pot methods , the target compound requires sequential functionalization due to steric hindrance from the benzodioxin group.
- Thiolane-1,1-dione incorporation demands controlled oxidation conditions to avoid over-oxidation .
Structure-Activity Relationship (SAR) Insights
- Pyrazolo[3,4-d]pyrimidinone Core: Essential for kinase binding; 4-oxo group critical for hydrogen bonding with ATP pockets .
- Benzodioxin Moiety : Increases metabolic stability but may reduce blood-brain barrier penetration compared to phenyl analogs .
- Thiolane-1,1-dione : Enhances solubility but introduces susceptibility to glutathione-mediated reduction in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
